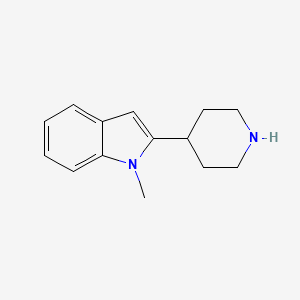
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
Scientific Research Applications
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
N-(8-Hydroxyquinolin-2-yl)acetamide: A closely related compound with similar chelating properties and biological activities.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of chlorine atoms.
Uniqueness
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .
Properties
CAS No. |
648896-21-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)




![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)


